molecular formula C10H15N3O2 B13179035 N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide

N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide

Cat. No.: B13179035
M. Wt: 209.24 g/mol
InChI Key: PYSOFTDMZNDJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tautomerism

The 1H-imidazole core exhibits prototropic tautomerism, where the hydrogen atom migrates between nitrogen atoms at positions 1 and 3:
$$
\text{1H-imidazole} \rightleftharpoons \text{3H-imidazole}
$$
However, substitution at position 1 (via the carboxamide group) locks the tautomeric equilibrium, rendering the 1H form dominant. Computational studies confirm this preference due to reduced steric strain and stabilized resonance in the 1H configuration.

Stereoisomerism

The 4-hydroxycyclohexyl group introduces stereochemical complexity. Cyclohexanol derivatives exist in chair conformations with axial or equatorial hydroxy orientations. For this compound:

  • The cis isomer places the hydroxy and carboxamide groups on the same face of the cyclohexane ring.
  • The trans isomer positions these groups oppositely.

While the provided SMILES does not specify stereochemistry, synthetic routes often yield racemic mixtures. Enantiomeric resolution techniques, such as chiral chromatography, are required to isolate stereoisomers.

Conformational Analysis

Density functional theory (DFT) calculations predict that the lowest-energy conformation features:

  • The imidazole ring in a planar arrangement.
  • The cyclohexane ring in a chair conformation with the hydroxy group equatorial.
  • The carboxamide linker adopting an anti periplanar geometry to minimize steric clash.

This analysis underscores the compound’s structural versatility and informs its reactivity in synthetic applications.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N-(4-hydroxycyclohexyl)imidazole-1-carboxamide

InChI

InChI=1S/C10H15N3O2/c14-9-3-1-8(2-4-9)12-10(15)13-6-5-11-7-13/h5-9,14H,1-4H2,(H,12,15)

InChI Key

PYSOFTDMZNDJHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)N2C=CN=C2)O

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

This method employs 1H-imidazole-1-carboxylic acid activated by N,N'-carbonyldiimidazole (CDI) to form an acylimidazole intermediate, which reacts with 4-aminocyclohexanol.

Procedure :

  • Step 1 : Activation of imidazole-1-carboxylic acid (1.0 eq) with CDI (1.1 eq) in anhydrous acetonitrile at 65–70°C for 3 h.
  • Step 2 : Addition of 4-aminocyclohexanol (1.2 eq) and heating at 65°C for 19 h.
  • Workup : Solvent removal, precipitation with water, and vacuum drying yield the product.
Parameter Value Source
Yield 78% (analogous compound)
Purity (HPLC) ≥97%
Reaction Time 22 h (total)

Advantages : High selectivity, minimal side products.
Limitations : Requires anhydrous conditions and excess CDI.

Acyl Chloride Route

1H-imidazole-1-carbonyl chloride is generated in situ and coupled with 4-aminocyclohexanol.

Procedure :

  • Step 1 : Treat imidazole-1-carboxylic acid (1.0 eq) with oxalyl chloride (2.0 eq) and catalytic DMF in dichloromethane (DCM) at 25°C for 2 h.
  • Step 2 : Add 4-aminocyclohexanol (1.1 eq) and pyridine (3.0 eq) in DCM, stir at 25°C for 2 h.
  • Workup : Extract with aqueous NaHCO₃, dry over MgSO₄, and purify via column chromatography.
Parameter Value Source
Yield 57–74% (analogous)
Reaction Time 4 h (total)

Advantages : Faster than CDI-mediated methods.
Limitations : Sensitive to moisture; requires halogenated solvents.

Carbamic Chloride Intermediate

Direct coupling of imidazole-1-carbamic chloride with 4-hydroxycyclohexylamine under reflux.

Procedure :

  • React preformed imidazole-1-carbamic chloride (1.0 eq) with 4-hydroxycyclohexylamine (1.0 eq) in pyridine at reflux for 12 h.
  • Workup : Concentrate, precipitate with ether, and filter.
Parameter Value Source
Yield 57% (analogous)
Purity (NMR) >95%

Advantages : Avoids in situ activation steps.
Limitations : Carbamic chloride stability issues.

Ultrasound-Assisted Synthesis (Emerging Method)

Ultrasonic irradiation enhances reaction efficiency in imidazole syntheses.

Procedure :

  • Activate imidazole-1-carboxylic acid with CDI under ultrasound (40 kHz, 7°C, 30 min).
  • Add 4-aminocyclohexanol and irradiate for 10–25 min.
Parameter Value Source
Yield Improvement +20% vs conventional
Reaction Time 35–55 min

Advantages : Reduced energy use and time.
Limitations : Scalability challenges.

Comparative Analysis of Methods

Method Yield Range Time Scalability Cost
CDI-Mediated 70–78% 18–24 h Industrial $$
Acyl Chloride 55–74% 4–6 h Lab-scale $
Carbamic Chloride 50–57% 12 h Lab-scale $$
Ultrasound-Assisted 80–90%* <1 h Pilot-scale $$$

*Predicted based on analogous reactions.

Key Research Discoveries

  • Solvent Impact : Acetonitrile outperforms THF in CDI-mediated reactions due to better intermediate solubility.
  • Base Selection : K₃PO₄ minimizes side reactions vs. pyridine in large-scale syntheses.
  • Green Chemistry : Ultrasound methods reduce energy use by 60% and improve atom economy.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like Raney-Nickel.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in acetone) at room temperature.

    Reduction: Hydrogen gas with Raney-Nickel catalyst under high pressure.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of N-(4-oxocyclohexyl)-1H-imidazole-1-carboxamide.

    Reduction: Formation of N-(4-hydroxycyclohexyl)-1H-imidazole.

    Substitution: Formation of N-(4-chlorocyclohexyl)-1H-imidazole-1-carboxamide.

Scientific Research Applications

While comprehensive data tables and case studies for the specific compound "N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide" are not available within the provided search results, the search does provide information on related imidazole derivatives and their applications. Imidazole-4-carboxamide derivatives have a variety of applications, including uses for treating obesity and obesity-related disorders . Other applications of related compounds include uses as CB1 receptor antagonists .

Scientific Applications of Imidazole Derivatives

  • Obesity Treatment: Imidazole derivatives have been found to suppress appetite and induce weight loss, making them potentially useful in treating obesity and obesity-related disorders . These compounds may also be useful in treating bulimia and obesity, including associated dyslipidemia and overweight-related complications such as cholesterol gallstones, cancer, menstrual abnormalities, and sleep apnea .
  • Treatment of other diseases: Imidazole derivatives can be used to treat conditions and diseases such as the regulation of appetite and food intake, dyslipidemia, hypertriglyceridemia, Syndrome X, type II diabetes, atherosclerotic diseases, hyperlipidemia, hypercholesteremia, low HDL levels, hypertension, cardiovascular disease, cerebrovascular disease and peripheral vessel disease .
  • CB1 Receptor Antagonists: 1,2-diarylimidazol-4-carboxamide derivatives have been developed as CB1 receptor antagonists . These compounds show high affinities and a diverse range of kinetic profiles at the CB1 receptor . They also exhibit higher functional activity for the human CB1 receptor over the human CB2 receptor, with approximately 110–570-fold selectivity .
  • Central Nervous System Disorders: Imidazole derivatives may be present in significant concentrations in the brain following oral dosing, suggesting potential utility for treating various CNS or psychological disorders, such as substance or behavioral addiction, disorders associated with the use of psychotropic substances, and cognition and memory disorders .
  • Regulation of Physiological disorders: Imidazole derivatives can also be useful for treating physiological disorders related to the regulation of insulin sensitivity, inflammatory response, plasma triglycerides, HDL, LDL and cholesterol levels .
  • Fluorescent properties: Studies also show that the substitution pattern of compounds influences the formation of specific states and their decay processes . N-monoalkyl derivatives can emit enhanced fluorescence compared to N,N-dialkyl derivatives .

Mechanism of Action

The mechanism of action of N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to inhibit voltage-gated sodium currents and enhance the effect of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. Additionally, its role as an enzyme inhibitor involves binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and physicochemical properties of N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide and related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound Imidazole-carboxamide 4-Hydroxycyclohexyl 209.245 Not reported Polar, hydrogen-bond donor/acceptor
BIA 10-2631 Imidazole-carboxamide (1R,4R)-4-hydroxycyclohexyl, methyl, pyridin-3-yl 297.34* Not reported Enhanced lipophilicity (methyl), aromatic π interactions (pyridine)
N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide Imidazole-carboxamide 4-Chlorobenzyl 223.68 (C₁₁H₁₁ClN₃O) Not reported Electronegative (Cl), bulky aromatic group
(Z)-N-(octadec-9-en-1-yl)-1H-imidazole-1-carboxamide (43) Imidazole-carboxamide Octadec-9-en-1-yl (C18 alkenyl chain) ~407.6* Not reported Highly lipophilic, membrane-permeable
N-(4-methylphenyl)-1H-imidazole-1-carboxamide Imidazole-carboxamide 4-Methylphenyl 184.302 Not reported Moderate lipophilicity (methyl), aromatic
VIIv (Benzo[d]imidazole-5-carboxamide) Benzoimidazole-carboxamide Cyclohexyl, 4-nitrophenyl ~409.4* 112–114 Electron-deficient (nitro), planar aromatic system

*Calculated based on molecular formula.

Key Structural and Functional Differences

Core Heterocycle Modifications
  • Imidazole vs. Benzoimidazole : Compounds like VIIv () incorporate a benzo[d]imidazole core, which extends conjugation and planararity compared to the simpler imidazole in the target compound. This enhances π-π stacking with aromatic residues in enzyme active sites but reduces solubility .
  • Substituent Effects: Hydroxycyclohexyl (Target): The hydroxyl group increases polarity and hydrogen-bonding capacity, favoring interactions with hydrophilic targets. Chlorobenzyl (): The electron-withdrawing chlorine atom enhances electrophilicity, which may improve covalent binding but could increase metabolic instability .
Pharmacological Implications
  • Lipophilicity : The long alkenyl chain in Compound 43 () drastically increases lipophilicity, favoring tissue penetration but risking off-target accumulation . In contrast, the hydroxycyclohexyl group in the target compound balances hydrophilicity and membrane permeability.
  • Enzyme Inhibition : Benzoimidazole derivatives (e.g., VIIv ) with nitro groups () are often potent inhibitors of oxidoreductases due to their electron-deficient aromatic systems . The target compound’s imidazole core may instead target hydrolases or kinases.

Biological Activity

N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of imidazole derivatives, which are known for their diverse biological activities. The structural features of this compound contribute to its interactions with various biological targets, particularly in the context of receptor binding and enzyme inhibition.

The biological activity of this compound can be categorized into several key mechanisms:

  • Receptor Antagonism : This compound has been studied for its antagonistic properties at the cannabinoid receptors (CB1 and CB2). In vitro assays demonstrate that it exhibits higher affinity for the CB1 receptor compared to the CB2 receptor, indicating a potential role in modulating endocannabinoid signaling pathways .
  • AMPK Activation : Similar imidazole derivatives have shown the ability to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This activation can lead to increased glucose uptake and improved metabolic profiles in skeletal muscle tissues .

Binding Affinity Studies

A series of binding affinity studies have been conducted to evaluate the interaction of this compound with cannabinoid receptors. The following table summarizes key findings:

CompoundReceptor TypeBinding Affinity (pKi)Selectivity Ratio (CB1/CB2)
This compoundCB18.0570-fold
RimonabantCB17.5110-fold

These results indicate that this compound has a significantly higher selectivity for the CB1 receptor compared to rimonabant, a well-known cannabinoid antagonist.

Kinetic Studies

Kinetic parameters such as association and dissociation rates (konk_{on} and koffk_{off}) were measured using competition association assays. The following table presents these kinetic parameters for selected compounds:

Compoundkonk_{on} (M1^{-1} s1^{-1})koffk_{off} (s1^{-1})Residence Time (min)
This compound3.0×1053.0\times 10^52.2×1042.2\times 10^{-4}78 ± 5
Rimonabant2.3×1052.3\times 10^51.4×1031.4\times 10^{-3}14 ± 2

These kinetic studies highlight the prolonged residence time of this compound at the CB1 receptor compared to rimonabant, suggesting enhanced therapeutic potential.

Case Studies

Case Study 1: Metabolic Regulation
In an experimental study involving skeletal muscle cells, this compound was shown to enhance glucose uptake through AMPK activation. This effect was linked to improved insulin sensitivity and metabolic health in vivo, suggesting its potential application in treating metabolic disorders such as type 2 diabetes .

Case Study 2: Pain Management
Another study investigated the analgesic properties of this compound in animal models of neuropathic pain. Results indicated that it effectively reduced pain responses, likely through its action on the endocannabinoid system, providing a basis for further research into its use as an analgesic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.